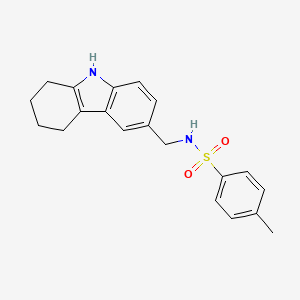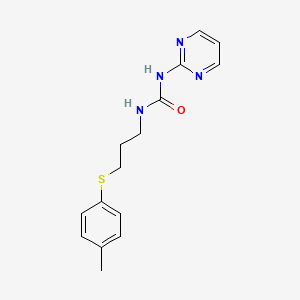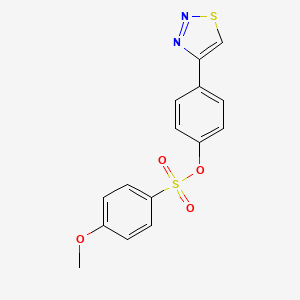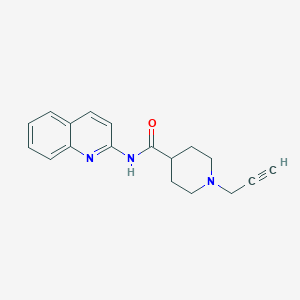
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with various reagents, its stability under different conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and redox potential .Scientific Research Applications
Synthesis and Properties of Quinoline Derivatives
Quinoline derivatives are synthesized through various chemical reactions, demonstrating a wide range of biological activities and potential applications in medicinal chemistry. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by several reaction steps including oxidation and electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its conversion to 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline showcases the reactivity and versatility of quinoline derivatives in forming complex structures (Aleksandrov et al., 2020).
Applications in Biological Research
Quinoline derivatives have been explored for their potential as bioactive molecules. For instance, certain quinoline-based compounds have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, an important enzyme involved in DNA damage response pathways. These inhibitors show promise for therapeutic applications in diseases related to DNA damage and repair mechanisms (Degorce et al., 2016). Additionally, quinoline-2-carboxamides have been studied for their antimicrobial properties, providing a basis for the development of new antimicrobial agents (Özyanik et al., 2012).
Potential for Novel Drug Design
The structural diversity and chemical reactivity of quinoline derivatives make them valuable scaffolds in drug design. Research efforts have led to the synthesis of novel quinoline-based compounds with potent antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Şeyma Cankara Pirol et al., 2014). Additionally, quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair processes, highlighting their therapeutic relevance in cancer and other diseases related to DNA damage (Lord et al., 2009).
Mechanism of Action
properties
IUPAC Name |
1-prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-11-21-12-9-15(10-13-21)18(22)20-17-8-7-14-5-3-4-6-16(14)19-17/h1,3-8,15H,9-13H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALUNFVFFKZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

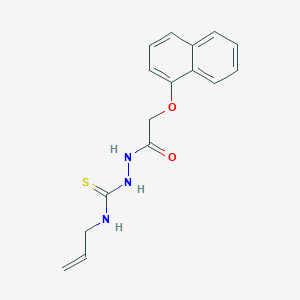
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
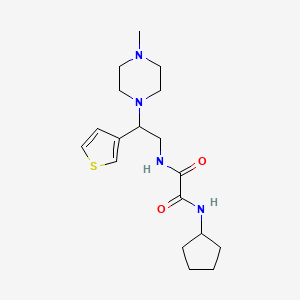

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
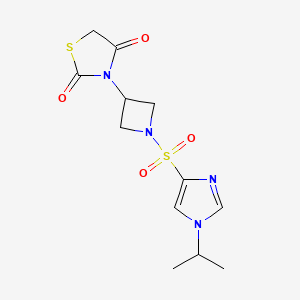
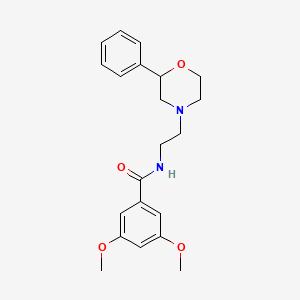
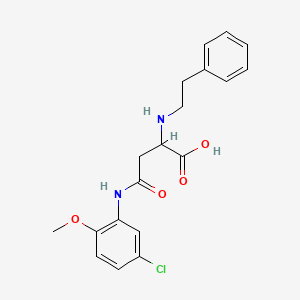
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)

